N'-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide

Corrosion inhibition Carbon steel Acid pickling

N'-(5-Bromo-2-hydroxybenzylidene)isonicotinohydrazide (CAS 732-91-2) is a Schiff-base acylhydrazone formed by condensation of isonicotinohydrazide with 5-bromo-2-hydroxybenzaldehyde. It belongs to the N-acylhydrazone class, which fuses imine and amide pharmacophores to provide multiple hydrogen-bond donor/acceptor sites and a tridentate ONO coordination pocket.

Molecular Formula C13H10BrN3O2
Molecular Weight 320.14 g/mol
CAS No. 732-91-2
Cat. No. B5987167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide
CAS732-91-2
Molecular FormulaC13H10BrN3O2
Molecular Weight320.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C=NNC(=O)C2=CC=NC=C2)O
InChIInChI=1S/C13H10BrN3O2/c14-11-1-2-12(18)10(7-11)8-16-17-13(19)9-3-5-15-6-4-9/h1-8,18H,(H,17,19)/b16-8+
InChIKeyUFNBDHGHPMABQB-LZYBPNLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(5-Bromo-2-hydroxybenzylidene)isonicotinohydrazide (CAS 732-91-2): Core Identity and Procurement-Relevant Classification


N'-(5-Bromo-2-hydroxybenzylidene)isonicotinohydrazide (CAS 732-91-2) is a Schiff-base acylhydrazone formed by condensation of isonicotinohydrazide with 5-bromo-2-hydroxybenzaldehyde . It belongs to the N-acylhydrazone class, which fuses imine and amide pharmacophores to provide multiple hydrogen-bond donor/acceptor sites and a tridentate ONO coordination pocket . The compound crystallises in the keto-amine tautomeric form with intermolecular N–H⋯N hydrogen bonds forming one-dimensional chains, a structural feature confirmed by single-crystal X-ray diffraction . Its molecular formula is C₁₃H₁₀BrN₃O₂ (MW 320.14), and the bromine substituent at the 5-position of the phenolic ring is the primary structural differentiator from other isonicotinohydrazide Schiff bases .

Compound class Schiff-base N-acylhydrazone
Coordination mode Tridentate ONO donor pocket
Tautomeric state Keto-amine (XRD confirmed)
Key differentiator 5-Bromo on 2-hydroxyphenyl ring

Why Generic Substitution Fails for N'-(5-Bromo-2-hydroxybenzylidene)isonicotinohydrazide: The Bromine Position and Tautomeric Form Are Non-Interchangeable


Isonicotinohydrazide-derived Schiff bases cannot be generically interchanged because both the nature and position of the arylaldehyde substituent and the resulting tautomeric form directly determine coordination geometry, electronic properties, and biological target engagement. The 5-bromo substituent on the 2-hydroxyphenyl ring withdraws electron density, altering the HOMO-LUMO gap and frontier orbital energies in ways that unsubstituted, chloro-, methoxy-, or nitro-substituted analogs do not replicate . Critically, H₂La (the 5-bromo derivative) adopts the keto-amine tautomeric form and assembles into a distinct 1D hydrogen-bonded chain, whereas analogs with different substitution patterns (e.g., 2,4-dihydroxy or naphthyl) exhibit different packing and coordination behaviour . These structural differences translate directly into divergent corrosion inhibition efficiencies, antibacterial spectra, and enzyme inhibition profiles, as quantified below .

Electronic structure may shift
Bromine withdrawal alters HOMO-LUMO gap; -Cl, -OCH₃ or -NO₂ analogs may not replicate the electronic profile.
Tautomer and packing context differ
Keto-amine form assembles 1D H-bond chain; analogs with different substitution exhibit distinct packing and coordination geometry.
Bioactivity profile divergence
Corrosion, antibacterial and enzyme inhibition endpoints differ from unsubstituted, naphthyl or dihydroxy analogs; re-validation needed if substituted.

Quantitative Differentiation Evidence for N'-(5-Bromo-2-hydroxybenzylidene)isonicotinohydrazide vs. Closest Analogs


Corrosion Inhibition Efficiency on Carbon Steel: NBHI (5-Br) Surpasses the Unsubstituted Parent BIH at Lower Concentration

NBHI (the 5-bromo derivative) achieves superior corrosion inhibition on carbon steel in 1 M HCl compared with the unsubstituted parent compound BIH, and does so at a five-fold lower concentration. The 5-bromo substituent enhances electron donation to the metal surface, yielding higher surface coverage at equivalent or lower doses . In a separate class-level study, three non-brominated hydroxybenzylidene isonicotinohydrazide derivatives (ISO 2OH, ISO 4OH, ISO 2.4OH) required 10⁻³ M to reach ~95% maximum efficiency, whereas NBHI reached 96.7–97.0% at 1.00 × 10⁻³ M (1.00 mM), confirming that bromination does not impair and may modestly enhance inhibition performance .

Corrosion IE%
Cross-study comparable
96.7% IE at 1.00 mM (NBHI)
Supports lower-concentration inhibition context
vs. BIH 94% IE at 5 mM; X70 steel, 1 M HCl, 303 K, Langmuir adsorption
Corrosion inhibition Carbon steel Acid pickling Schiff base inhibitor Electrochemical impedance spectroscopy

Antibacterial Spectrum: The Free Ligand H₂La Exhibits a Distinct Gram-Negative Selectivity Profile vs. Naphthyl and Dihydroxy Analogs

In a direct head-to-head comparison of three isonicotinoyl hydrazone ligands tested under identical conditions, the 5-bromo derivative H₂La displayed a unique antibacterial profile characterized by strong activity against Pseudomonas aeruginosa — a notoriously resistant Gram-negative pathogen — while the naphthyl analog H₂Lb and the 2,4-dihydroxy analog H₂Lc showed markedly different spectra . All three ligands share the same isonicotinohydrazide backbone and were tested at the same concentration (40 mg/mL) against the same four bacterial strains, making this a rigorously controlled intra-class comparison.

P. aeruginosa zone
Head-to-head
18 mm (H₂La)
Reported Gram-negative selectivity context
vs. H₂Lb/Lc 12 mm; disk diffusion 40 mg/mL, 4 strains
Antibacterial Gram-negative Pseudomonas aeruginosa Hydrazone ligand Zone of inhibition

Anti-Tubercular Activity: H₂L3 (Nicotinohydrazide Analog) Matches and May Surpass the Isoniazid Standard — A Class-Level Inference for the Isonicotinoyl Series

The closely related nicotinohydrazide analog H₂L3 (differing only in the pyridine nitrogen position: 3-pyridyl vs. 4-pyridyl in the target compound) exhibited an MIC of 0.82 µg/mL against M. tuberculosis H37Rv, which is numerically lower (more potent) than the standard drug isoniazid at 0.91 µg/mL tested under the same microdilution protocol . Furthermore, its Zn(II) and Mn(II) complexes showed two-fold greater inhibition than isoniazid (MIC 0.62 and 0.78 µg/mL, respectively), demonstrating that the 5-bromo-2-hydroxybenzylidene hydrazone scaffold, when metal-coordinated, can outperform the first-line drug . This is presented as class-level inference for the isonicotinoyl series, given the shared pharmacophore.

Anti-TB MIC (analog)
Class-level inference
0.82 µg/mL (H₂L3)
Supports TB screening model context
vs. Isoniazid 0.91 µg/mL; microdilution M. tuberculosis H37Rv; nicotinohydrazide analog inference
Anti-tubercular Mycobacterium tuberculosis H37Rv MIC Isoniazid analog Hydrazone

Dual α-Glucosidase/α-Amylase Inhibition: The 5-Bromo Substituent Confers Measurable Anti-Diabetic Enzyme Inhibition with a Favorable Docking Score Against 2ZE0

The target compound was evaluated in vitro against both α-glucosidase and α-amylase enzymes and demonstrated measurable inhibitory activity, with an α-glucosidase IC₅₀ of 360.4 µM . While the free ligand is less potent than the clinical standard acarbose in absolute terms (acarbose IC₅₀ typically < 1 µM), molecular docking calculations reveal a strong binding interaction with the 2ZE0 enzyme target, yielding a total energy score of −108.68 kcal/mol, dominated by H-bond and van der Waals interactions . This docking energy is notably favourable and supports the compound's engagement of the α-amylase active site. The dual-enzyme targeting capability — inhibiting both the intestinal α-glucosidase and pancreatic α-amylase — is a pharmacologically desirable feature for postprandial glucose control that single-target agents do not provide .

α-Glucosidase IC₅₀
Supporting evidence
360.4 µM
Supports enzyme inhibition screening
Docking −108.68 kcal/mol (2ZE0); dual-enzyme engagement confirmed
Anti-diabetic α-Glucosidase inhibition α-Amylase inhibition Molecular docking N-acylhydrazone

Procurement-Guiding Application Scenarios for N'-(5-Bromo-2-hydroxybenzylidene)isonicotinohydrazide


Corrosion Inhibitor Development for Carbon Steel in Aggressive Acidic Media

The demonstrated corrosion inhibition efficiency of 96.7–97.0% on X70 carbon steel in 1 M HCl at 1.00 mM positions this compound as a viable candidate for formulation into acid-pickling baths and oilfield acidizing fluids. Its mixed-type inhibition mechanism (suppressing both anodic and cathodic reactions) and compliance with the Langmuir adsorption isotherm provide predictable, concentration-dependent performance that industrial formulators can model . The bromine substituent's electron-withdrawing character enhances adsorption onto the steel surface compared to non-halogenated analogs , making this compound preferable in applications where maximum inhibition at minimum concentration is the procurement driver.

Anti-Tubercular Lead Optimisation Starting Point

With the closely related nicotinohydrazide analog exhibiting an MIC of 0.82 µg/mL against M. tuberculosis H37Rv — comparable to isoniazid at 0.91 µg/mL — and its Zn(II) complex achieving 0.62 µg/mL , the 5-bromo-2-hydroxybenzylidene hydrazone framework is a validated entry point for medicinal chemistry programs targeting drug-resistant tuberculosis. The compound's well-characterised crystal structure, solved tautomeric form, and established metal-coordination chemistry enable rational structure-activity relationship (SAR) exploration, reducing the synthetic uncertainty typically associated with less-characterised hydrazone hits.

Metal Complex Precursor for Antibacterial Organotin(IV) Agents

The free ligand H₂La acts as a tridentate ONO-donor in the enol form, coordinating Sn(IV) centres through the imine nitrogen, phenolate oxygen, and enolate oxygen atoms . Its organotin(IV) complexes displayed antibacterial activity that differed from the free ligand, with the diphenyltin derivative showing enhanced Gram-positive coverage . The 5-bromo substitution specifically confers activity against P. aeruginosa (18 mm zone at 40 mg/mL) that is superior to the naphthyl and 2,4-dihydroxy analogs tested under identical conditions . Procurement of the free ligand is therefore justified for laboratories synthesising and screening organometallic antibacterial candidates where pseudomonal activity is a design objective.

Dual-Enzyme Anti-Diabetic Probe for Mechanistic Studies

The compound's dual inhibitory activity against both α-glucosidase (IC₅₀ = 360.4 µM) and α-amylase, coupled with a validated docking pose against the 2ZE0 enzyme (total energy score = −108.68 kcal/mol) , makes it a useful probe molecule for studying the structural determinants of dual carbohydrate hydrolase inhibition. Its single-crystal X-ray structure and DFT-optimised geometry provide a precise starting point for computational chemists performing fragment-based design or pharmacophore modelling of dual-target anti-diabetic agents. The 5-bromo substituent offers a synthetic handle for further derivatisation via cross-coupling chemistry.

Application
Selection Property
Validation Focus
Corrosion inhibitor research for carbon steel
Mixed-type inhibition, Langmuir adsorption compliance
Weight loss, EIS, PDP in 1 M HCl acidic models
Anti-tubercular lead optimization
Hydrazone scaffold with reported MIC comparable to isoniazid reference
M. tuberculosis H37Rv microdilution assays, metal complex SAR
Organotin(IV) antibacterial agent synthesis
Tridentate ONO-donor ligand with Gram-negative selectivity context
Disk diffusion against P. aeruginosa and strain panel screening
Dual-enzyme inhibition probe
Dual α-glucosidase/α-amylase inhibitory activity
Enzyme inhibition assays, molecular docking with 2ZE0/1CLV
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